N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer properties. This compound has garnered attention due to its potential as a chemotherapeutic agent, particularly in targeting specific pathways involved in cancer proliferation.
The synthesis and characterization of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide have been detailed in various scientific studies. Notably, research has focused on its synthesis via multiple methodologies and its efficacy against cancer cell lines by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) and other targets .
This compound can be classified as:
The synthesis of N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves several key steps:
The reaction conditions typically involve refluxing in suitable solvents and may include purification steps such as recrystallization or chromatography to isolate the desired product. Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide consists of a quinoline ring fused with a carboxamide group and a tert-butyl-substituted phenyl group. The molecular formula can be represented as C₁₈H₁₈N₂O.
Key structural features include:
The primary reactions involving N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide include:
The reactions are typically monitored using chromatographic techniques to assess conversion rates and yield. Additionally, the stability of the compound under various conditions (e.g., pH, temperature) is evaluated to ensure its efficacy as a therapeutic agent.
The mechanism of action for N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide primarily involves its interaction with specific molecular targets within cancer cells. It is hypothesized that the compound inhibits key signaling pathways related to cell proliferation and survival.
Research indicates that this compound may exert its effects by:
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide exhibits several notable physical properties:
Key chemical properties include:
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide has several potential applications in scientific research:
Quinoline carboxamide derivatives represent a privileged scaffold in medicinal chemistry with documented bioactivity spanning over five decades. The structural hybridization of quinoline’s planar aromatic system with a carboxamide linker creates versatile molecules capable of diverse target engagement. Early investigations focused on antimalarial applications (inspired by quinine’s natural product structure), but research pivoted significantly toward oncology and immunology upon discovering their kinase modulatory potential . The incorporation of the carboxamide group (–CONH–) proved pivotal, enabling hydrogen bonding with biological targets and conferring improved metabolic stability over simpler quinoline amines. Tert-butyl 3,4-dihydroquinoline-1(2H)-carboxylate derivatives emerged as key intermediates, facilitating synthetic access to N-substituted carboxamides via Boc deprotection and coupling strategies [2] [6]. The evolution culminated in sophisticated derivatives like the clinically utilized VEGFR-2 inhibitors sorafenib and tivozanib, where the quinoline (or related heterocycle) acts as the hinge-binding motif and the appended carboxamide-linked aryl urea engages deeply within the kinase’s hydrophobic pockets . This historical trajectory underscores N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide’s design rationale, positioning it within a lineage of pharmacologically optimized quinoline carboxamides.
The tert-butyl group (–C(CH₃)₃) is a cornerstone substituent in rational drug design, primarily due to its profound influence on molecular properties beyond simple steric bulk. Incorporated into the 4-position of the terminal phenyl ring in N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide, it serves multiple strategic roles:
Table 1: Key Properties of Structurally Related tert-Butyl Dihydroquinoline Derivatives
Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Feature | Calculated LogP (Consensus) | TPSA (Ų) |
---|---|---|---|---|---|---|
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | 123387-53-1 | C₁₄H₁₉NO₂ | 233.31 | Boc-protected Dihydroquinoline | 2.88 [2] | 29.54 [2] |
tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | 944906-95-0 | C₁₄H₂₀N₂O₂ | 248.32 | 4-Amino substitution on Boc-Dihydroquinoline | Not Provided | Not Provided |
tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | N/A (EVT-11987272) | C₁₅H₁₉NO₃ | 261.32 | 5-Formyl substitution on Boc-Dihydroquinoline | Not Provided | 46.53 [6] |
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | 1123169-45-8 | C₁₄H₁₈BrNO₂ | 312.20 | 6-Bromo substitution on Boc-Dihydroquinoline | 3.51 [7] | 29.54 [7] |
N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide | Target Compound | C₂₀H₂₄N₂O | 308.43 (Est.) | Free NH Carboxamide linked to 4-tert-Butylphenyl | ~4.0 (Predicted) | ~32 Ų (Predicted) |
The partially saturated 3,4-dihydroquinoline (1,2,3,4-tetrahydroquinoline) core within N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide offers distinct pharmacological advantages over fully aromatic quinolines:
Table 2: Structure-Activity Relationship (SAR) Insights for Dihydroquinoline Carboxamides Targeting VEGFR-2/Oncogenic Pathways
Structural Element | Modification Example | Impact on VEGFR-2 Inhibition & Antiproliferative Activity |
---|---|---|
Quinoline Core Saturation | Quinoline vs 3,4-Dihydroquinoline | Dihydroquinoline often improves solubility and metabolic stability; retains hinge binding capability. Planar quinoline may have higher potency but potentially worse PK/selectivity. |
Position & Nature of R₁ (Ring Subst.) | 6-Br (Strong e⁻ withdraw), 6-OMe (e⁻ donate), 6-H | Electron-withdrawing groups (e.g., 6-Br) generally enhance potency, likely by modulating electron density at N1/C2 carbonyl and improving hinge binding. See Bromo derivative potency [7] . |
Linker between Core & Aryl | Direct Carboxamide (–CONH–) vs Urea (–NHCONH–) | Direct carboxamide linker (as in target) provides rigidity and defined H-bonding. Urea linkers (e.g., Sorafenib) enable additional H-bonds (e.g., to Glu885, Asp1046 in VEGFR-2) but may increase flexibility/metabolic lability. |
Substituent on Terminal Aryl (R₂) | 4-tert-Butyl (Target), 3-CF₃, 4-OCF₃, H, 4-NMe₂ | Large, hydrophobic substituents in para position (e.g., tert-butyl, OCF₃) significantly boost activity by filling hydrophobic pocket I/II. Polar groups (e.g., NMe₂) reduce potency. tert-Butyl offers optimal steric bulk/lipophilicity balance [1] [7] . |
The strategic combination of the 3,4-dihydroquinoline core for hinge binding, the carboxamide linker for defined orientation and H-bonding potential, and the tert-butylphenyl group for deep hydrophobic pocket penetration makes N-(4-(tert-Butyl)phenyl)-3,4-dihydroquinoline-1(2H)-carboxamide a compelling candidate for further investigation as a modulator of key oncogenic and inflammatory kinases.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8